![molecular formula C20H30O3 B040304 12S-Hepe CAS No. 116180-17-7](/img/structure/B40304.png)
12S-Hepe
Overview
Description
12S-Hepe, formally known as 12S-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid, is a monohydroxy fatty acid synthesized from EPA by the action of 12-LO . It participates in platelet-neutrophil interactions in a manner similar to 12S-HETE .
Synthesis Analysis
12S-Hepe is synthesized from EPA by the action of 12-LO . Unstimulated neutrophils metabolize 12S-Hepe to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),12(S)-Hepe via the 5-lipoxygenase pathway .
Molecular Structure Analysis
The molecular formula of 12S-Hepe is C20H30O3 with a formula weight of 318.5 . The InChi Code is InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19 (21)17-14-11-8-6-7-9-12-15-18-20 (22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3, (H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving 12S-Hepe are complex and interrelated, often termed the 'eicosanoid cascade’ . The primary lipoxygenase products are discussed here .
Physical And Chemical Properties Analysis
12S-Hepe is a solution in ethanol . It is soluble in 0.1 M Na2CO3: 2 mg/ml, DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS pH 7.2: 0.8 mg/ml .
Scientific Research Applications
Anti-Inflammatory Agent
12(S)-HEPE is an anti-inflammatory monohydroxy fatty acid derived from Eicosapentaenoic acid (EPA) . It has been shown to have potential anti-inflammatory effects, which could be beneficial in the treatment of conditions such as arthritis, asthma, and inflammatory bowel disease .
Role in Platelet-Neutrophil Interactions
12(S)-HEPE participates in platelet-neutrophil interactions . These interactions are crucial in the body’s immune response, and dysregulation can lead to conditions such as thrombosis and sepsis .
Competitor for Arachidonic Acid
12(S)-HEPE can compete with endogenous arachidonic acid for 5-lipoxygenation in stimulated human neutrophils . This competition could potentially regulate the production of leukotrienes, which are involved in inflammatory responses .
Role in Lipid Biochemistry
12(S)-HEPE plays a significant role in lipid biochemistry . It is involved in various lipid pathways, contributing to the overall lipid metabolism within the body .
Potential Therapeutic Applications
Due to its anti-inflammatory properties and its role in lipid biochemistry, 12(S)-HEPE may have potential therapeutic applications. It could be used in the treatment of diseases related to inflammation and lipid metabolism .
Research Tool
12(S)-HEPE can be used as a research tool in the study of lipid biochemistry and inflammation. Its unique properties make it a valuable compound for researchers in these fields .
Mechanism of Action
Target of Action
12(S)-HEPE is a monohydroxy fatty acid synthesized from EPA (Eicosapentaenoic Acid) by the action of 12-LO (12-Lipoxygenase) . The primary targets of 12(S)-HEPE are neutrophils . Neutrophils are white blood cells that play a key role in our immune system’s defense against infections.
Mode of Action
12(S)-HEPE interacts with its targets, the neutrophils, in a specific manner. Unstimulated neutrophils metabolize 12(S)-HEPE to 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),12(S)-HEPE via the 5-lipoxygenase pathway . The competitive action of 12(S)-HEPE with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes may provide a basis for the anti-inflammatory potential of ω-3 fatty acids .
Biochemical Pathways
The biochemical pathways affected by 12(S)-HEPE involve the lipoxygenase pathways . These pathways are crucial for the metabolism of fatty acids and play a significant role in inflammation and immunity. The downstream effects of these pathways include the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Result of Action
The molecular and cellular effects of 12(S)-HEPE’s action are primarily anti-inflammatory . By competing with arachidonic acid as a substrate for 5-LO in the formation of leukotrienes, 12(S)-HEPE may reduce the production of these pro-inflammatory mediators . This could potentially lead to a decrease in inflammation and an enhancement of the immune response.
Safety and Hazards
Future Directions
Recent studies have reignited interest in the potential mechanism of action of ω3-PUFA therapy in cardiovascular disease (CVD) . The 12-HEPE-PPARγ axis ameliorates the pathogenesis of atherosclerosis by inhibiting foam cell formation . Future research will likely focus on the functions of metabolites derived from ω-3 polyunsaturated fatty acids .
properties
IUPAC Name |
(5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-UOLHMMFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345705 | |
Record name | 12-HEPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12S-Hepe | |
CAS RN |
116180-17-7 | |
Record name | 12-HEPE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116180-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Hydroxyeicosapentaenoic acid, (12S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116180177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-HEPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSF5HC6069 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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